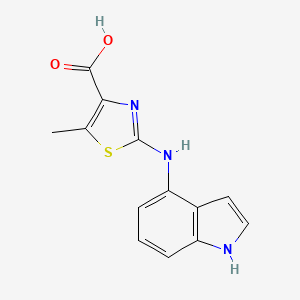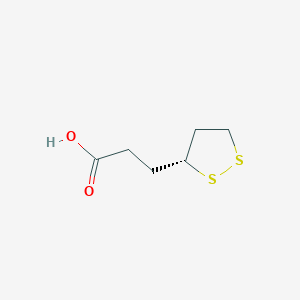
(R)-3-(1,2-Dithiolan-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(1,2-Dithiolan-3-yl)propanoic acid is a sulfur-containing five-membered heterocyclic compound It is known for its unique structure, which includes a 1,2-dithiolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1,2-Dithiolan-3-yl)propanoic acid typically involves the formation of the 1,2-dithiolane ring followed by the introduction of the propanoic acid moiety. One common method involves the reaction of a suitable dithiol precursor with an appropriate alkylating agent under controlled conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the dithiolane ring.
Industrial Production Methods
Industrial production of ®-3-(1,2-Dithiolan-3-yl)propanoic acid may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
®-3-(1,2-Dithiolan-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which can further react to form more complex structures.
Reduction: Reduction reactions can break the disulfide bonds, converting the compound back to its dithiol form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dithiolane ring can be opened and substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine, and other oxidizing agents are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used for reduction reactions.
Bases: Sodium hydroxide, potassium carbonate, and other bases are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield the dithiol form of the compound.
Aplicaciones Científicas De Investigación
®-3-(1,2-Dithiolan-3-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: It has potential therapeutic applications due to its ability to modulate redox states and protect against oxidative damage.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of ®-3-(1,2-Dithiolan-3-yl)propanoic acid involves its ability to undergo redox reactions. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It can also form disulfide bonds with other molecules, modulating their activity and stability. The molecular targets and pathways involved include various enzymes and proteins that are sensitive to redox changes.
Comparación Con Compuestos Similares
Similar Compounds
Lipoic Acid: Another sulfur-containing compound with antioxidant properties.
Asparagusic Acid: A natural compound with a similar dithiolane ring structure.
Dithiolopyrrolone Antibiotics: Marine natural products with a 1,2-dithiolane ring.
Uniqueness
®-3-(1,2-Dithiolan-3-yl)propanoic acid is unique due to its specific structure and the presence of the propanoic acid moiety, which imparts distinct chemical and biological properties. Its ability to undergo various redox reactions and form stable disulfide bonds makes it particularly valuable in research and industrial applications.
Propiedades
Fórmula molecular |
C6H10O2S2 |
|---|---|
Peso molecular |
178.3 g/mol |
Nombre IUPAC |
3-[(3R)-dithiolan-3-yl]propanoic acid |
InChI |
InChI=1S/C6H10O2S2/c7-6(8)2-1-5-3-4-9-10-5/h5H,1-4H2,(H,7,8)/t5-/m1/s1 |
Clave InChI |
RGQLDLUVIDCIBI-RXMQYKEDSA-N |
SMILES isomérico |
C1CSS[C@@H]1CCC(=O)O |
SMILES canónico |
C1CSSC1CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


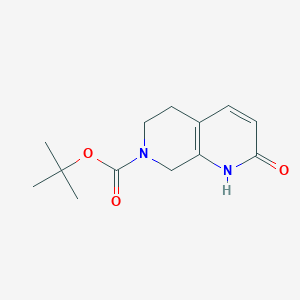

![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine](/img/structure/B12970196.png)
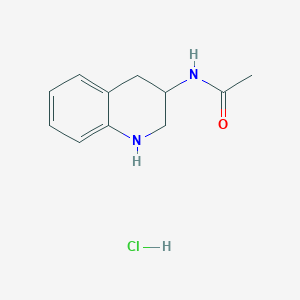

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbaldehyde hydrochloride](/img/structure/B12970214.png)

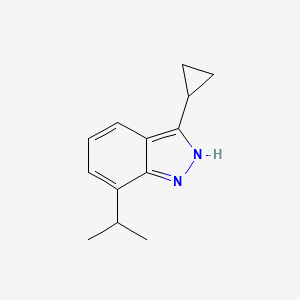
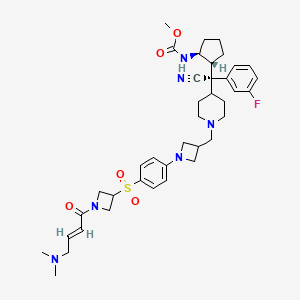
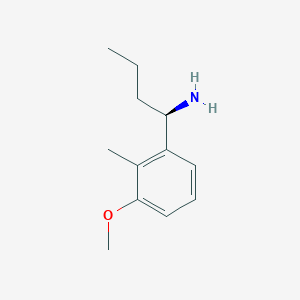

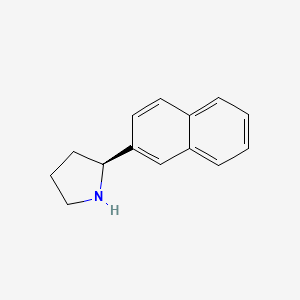
![(5S,7R)-3-[4-[(5S,7R)-3-carboxy-1-adamantyl]phenyl]adamantane-1-carboxylic acid](/img/structure/B12970250.png)
